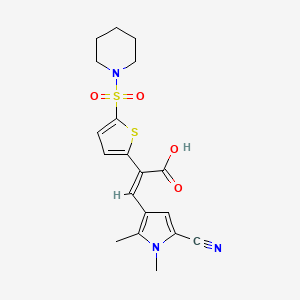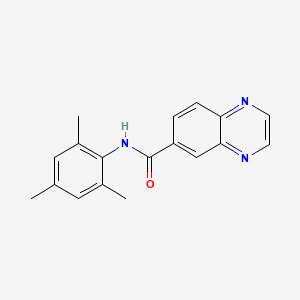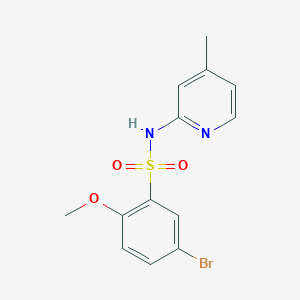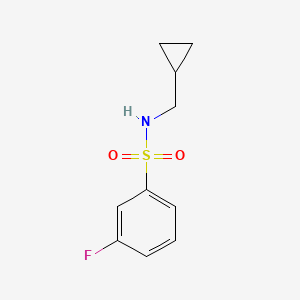
2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide, also known as NPS 2143, is a potent and selective antagonist of the calcium-sensing receptor (CaSR). CaSR is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis and other physiological processes such as parathyroid hormone secretion, renal tubular calcium reabsorption, and bone metabolism. NPS 2143 has been extensively studied for its potential therapeutic applications in various diseases such as osteoporosis, hyperparathyroidism, and cancer.
作用机制
2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 is a potent and selective antagonist of the CaSR. CaSR is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis and other physiological processes such as parathyroid hormone secretion, renal tubular calcium reabsorption, and bone metabolism. 2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 binds to the CaSR and inhibits its activation by calcium ions, resulting in the inhibition of downstream signaling pathways such as the phospholipase C (PLC) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and physiological effects:
2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 has been shown to have various biochemical and physiological effects in preclinical models. In osteoporosis, 2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 has been shown to increase bone mineral density and reduce bone resorption by inhibiting osteoclast activity. In hyperparathyroidism, 2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 has been shown to reduce parathyroid hormone secretion and improve calcium homeostasis by inhibiting parathyroid cell proliferation and reducing intracellular calcium levels. In cancer, 2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 has been shown to inhibit cancer cell proliferation and induce cancer cell apoptosis by inhibiting the ERK pathway and the NF-κB pathway.
实验室实验的优点和局限性
2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity as a CaSR antagonist, which allows for precise and specific modulation of CaSR signaling pathways. Another advantage is its stability and solubility in aqueous solutions, which facilitates its use in cell-based assays and animal studies. One limitation is its potential off-target effects on other G protein-coupled receptors, which may complicate the interpretation of experimental results. Another limitation is its limited bioavailability and pharmacokinetic properties, which may restrict its use in clinical studies.
未来方向
There are several future directions for the research and development of 2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143. One direction is the optimization of its pharmacokinetic properties and formulation for clinical use. Another direction is the investigation of its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and neurological disorders. Another direction is the elucidation of its molecular mechanisms of action and downstream signaling pathways, which may reveal new targets for drug discovery and development.
合成方法
The synthesis of 2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 involves several steps starting from commercially available starting materials. The first step involves the protection of the amine group of 4-aminophenol with tert-butyloxycarbonyl (Boc) to obtain Boc-4-aminophenol. The second step involves the nitration of 2-chloro-4-nitrophenol with nitric acid to obtain 2-chloro-4-nitro-phenol. The third step involves the coupling of Boc-4-aminophenol with 2-chloro-4-nitrophenol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain Boc-4-(2-chloro-4-nitro-phenoxy)-phenol. The fourth step involves the deprotection of the Boc group using trifluoroacetic acid (TFA) to obtain 4-(2-chloro-4-nitro-phenoxy)-phenol. The fifth step involves the coupling of 4-(2-chloro-4-nitro-phenoxy)-phenol with N-(1-phenylethyl)propionamide using DCC and DMAP to obtain N-(1-phenylethyl)propionamide-4-(2-chloro-4-nitro-phenoxy)-phenol. The final step involves the reduction of the nitro group using iron powder and hydrochloric acid to obtain 2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143.
科学研究应用
2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 has been extensively studied for its potential therapeutic applications in various diseases such as osteoporosis, hyperparathyroidism, and cancer. In osteoporosis, 2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 has been shown to increase bone mineral density and reduce bone resorption in preclinical models. In hyperparathyroidism, 2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 has been shown to reduce parathyroid hormone secretion and improve calcium homeostasis in preclinical models. In cancer, 2-(2-nitro-4-pyrrolidinosulfonyl-phenoxy)-N-(1-phenylethyl)propionamide 2143 has been shown to inhibit cancer cell proliferation and induce cancer cell apoptosis in preclinical models.
属性
IUPAC Name |
2-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15(17-8-4-3-5-9-17)22-21(25)16(2)30-20-11-10-18(14-19(20)24(26)27)31(28,29)23-12-6-7-13-23/h3-5,8-11,14-16H,6-7,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCXKTJQLRBPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-4-[(4-tert-butylphenoxy)methyl]benzohydrazide](/img/structure/B7469964.png)

![4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469972.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-chloro-6-fluorobenzoate](/img/structure/B7469991.png)

![N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide](/img/structure/B7470016.png)
![[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 1,4-dihydroxynaphthalene-2-carboxylate](/img/structure/B7470019.png)



![3-Methyl-2-benzofurancarboxylic acid [1-(4-acetamidoanilino)-1-oxopropan-2-yl] ester](/img/structure/B7470038.png)
![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470050.png)